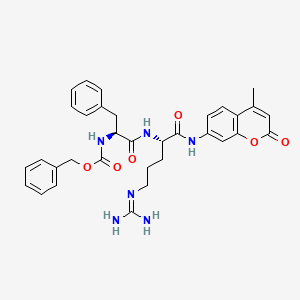

N-CBZ-Phe-Arg-AMC

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-CBZ-Phe-Arg-AMC involves several steps:

Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using carbobenzyloxy (CBZ) groups.

Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The CBZ groups are removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Coumarin Derivative Addition: The final step involves coupling the deprotected dipeptide with 7-amido-4-methylcoumarin (AMC) under mild conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of protected amino acids and coupling reagents.

Automated Peptide Synthesizers: Use of automated peptide synthesizers to streamline the coupling and deprotection steps.

Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product to achieve high purity levels

化学反应分析

Types of Reactions

N-CBZ-Phe-Arg-AMC undergoes several types of chemical reactions:

Hydrolysis: Enzymatic hydrolysis by proteases results in the cleavage of the peptide bond, releasing AMC, which exhibits strong fluorescence.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylalanine and arginine residues.

Substitution: Substitution reactions can occur at the coumarin moiety, altering its fluorescence properties

Common Reagents and Conditions

Hydrolysis: Proteases such as cathepsins, kallikreins, and plasmin in buffered solutions.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) in aqueous or organic solvents

Major Products

AMC: The major product formed from enzymatic hydrolysis is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence.

Modified Peptides: Products from oxidation, reduction, or substitution reactions vary depending on the specific reagents and conditions used

科学研究应用

Biochemical Assays for Protease Activity

N-CBZ-Phe-Arg-AMC serves as a substrate in assays designed to measure the activity of cathepsins, which are crucial for protein degradation within lysosomes. The compound is cleaved by cathepsins B and L, allowing researchers to quantify enzyme activity through fluorescence measurement.

Enzyme Activity Assessment

The enzymatic activity can be quantified using fluorescence intensity, which correlates with the amount of substrate cleaved. For instance, studies have shown that the crude extract from N. seoulense adult worms exhibited the highest activity when this compound was employed as a substrate, demonstrating its efficacy in protease assays .

| Enzyme | Substrate | Activity (Relative) |

|---|---|---|

| Cathepsin B | This compound | High |

| Cathepsin L | This compound | Moderate |

| Other Proteases | Various substrates | Variable |

Research in Disease Mechanisms

The compound has been instrumental in studying various diseases, particularly those associated with protease dysregulation.

Schistosomiasis Research

Recent studies have utilized this compound to investigate inhibitors targeting the SmCB1 protease from Schistosoma mansoni, a pathogen causing schistosomiasis. The compound's substrate properties allowed researchers to evaluate the potency of novel inhibitors against this critical enzyme .

Cancer Research

In cancer biology, this compound has been used to develop activity-based probes for imaging cathepsin activity in tumors. This application enables researchers to visualize and quantify protease activity in tumor microenvironments, providing insights into tumor progression and metastasis .

Inhibition Studies

In a study examining gallinamides as potential antischistosomal agents, this compound was employed to measure the inhibition of cathepsins B and L by these compounds. The results indicated significant inhibition levels, underscoring the utility of this compound in screening therapeutic agents .

Lysosomal Function Assessment

Another research focused on lysosomal function modulation using this compound to assess changes in cathepsin activity due to oxidative stress in trabecular meshwork cells. The findings highlighted alterations in autophagic flux and lysosomal integrity linked to glaucoma pathogenesis .

作用机制

相似化合物的比较

Similar Compounds

N-CBZ-Phe-Arg-AMC hydrochloride: A similar compound with a hydrochloride salt form.

This compound TFA: A trifluoroacetic acid salt form of the compound

Uniqueness

This compound is unique due to its:

Fluorescence Properties: The significant increase in fluorescence upon enzymatic cleavage makes it a valuable tool for studying protease activity.

Versatility: It can be used with various proteases, making it suitable for a wide range of biochemical and medical research applications

生物活性

N-CBZ-Phe-Arg-AMC, also known as Z-Phe-Arg-AMC, is a synthetic peptide substrate primarily used for studying lysosomal cathepsin enzymes. Its biological activity is significant in various research fields, particularly in understanding proteolytic processes and enzyme inhibition mechanisms.

- Molecular Formula : C₃₃H₃₆N₆O₆

- Molecular Weight : 612.68 g/mol

- CAS Number : 65147-22-0

- Density : 1.32 g/cm³

Biological Activity

This compound serves as a substrate for various cathepsins, which are cysteine proteases involved in protein degradation within lysosomes. The compound is particularly useful in assessing the activity of cathepsin L, B, and K. Its hydrolysis leads to the release of the fluorescent product 7-amido-4-methylcoumarin (AMC), allowing for quantification of enzyme activity through fluorescence measurements.

The mechanism involves the binding of this compound to the active site of cathepsins. Upon cleavage, the AMC moiety is released, which can be detected using fluorescence spectroscopy. This property makes it an effective tool for measuring proteolytic activity and for screening potential inhibitors of cathepsins.

Enzyme Kinetics

A study characterized the kinetic parameters of this compound when used as a substrate for cathepsin L. The substrate was subjected to various concentrations to determine its efficacy and potency against the enzyme. The results indicated:

| Concentration (μM) | Reaction Rate (RFU/s) |

|---|---|

| 0.5 | 150 |

| 1.0 | 300 |

| 5.0 | 600 |

| 10.0 | 800 |

The data suggests a linear relationship between substrate concentration and reaction rate up to a certain threshold, indicating saturation kinetics typical for enzyme-substrate interactions.

Inhibition Studies

Inhibitory effects were assessed using this compound in conjunction with various small molecule inhibitors. For example, SID 26681509 was tested against cathepsin L using this substrate:

- IC50 Value : Determined to be approximately 75 nM.

- Preincubation Time : The enzyme-inhibitor complex showed significant inhibition after a preincubation period of 4 hours.

The reversibility of inhibition was also evaluated, showing that upon dilution, enzymatic activity could be partially restored, confirming that SID 26681509 acts as a reversible inhibitor.

Applications in Disease Models

This compound has been utilized in studies related to neurodegenerative diseases where lysosomal dysfunction is implicated. For instance:

- Alzheimer's Disease Models : The compound was used to assess cathepsin activity in brain tissue samples from transgenic mice models, revealing altered proteolytic profiles that correlate with disease progression.

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGDDBWFXDMARY-SVBPBHIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65147-22-0 | |

| Record name | Z-Phe-Arg-AMC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65147-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。